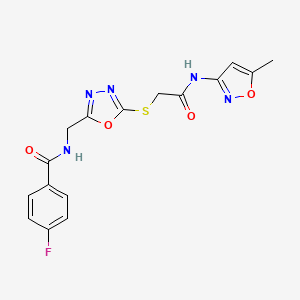

4-fluoro-N-((5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

説明

4-Fluoro-N-((5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a thioether-linked 5-methylisoxazolyl group and a 4-fluorobenzamide moiety. The 1,3,4-oxadiazole ring is known for its electron-deficient nature, which enhances metabolic stability and binding interactions in bioactive molecules . This compound’s structural complexity aligns with derivatives explored for antimicrobial, anticancer, and enzyme-inhibitory activities .

特性

IUPAC Name |

4-fluoro-N-[[5-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN5O4S/c1-9-6-12(22-26-9)19-13(23)8-27-16-21-20-14(25-16)7-18-15(24)10-2-4-11(17)5-3-10/h2-6H,7-8H2,1H3,(H,18,24)(H,19,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HODMEXPGVJXKNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 4-fluoro-N-((5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This compound contains functional groups known for their pharmacological properties, particularly in the domains of anticancer and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 415.44 g/mol. The structure features several key components:

- A fluorobenzene ring

- An isoxazole ring

- A thioether linkage

- A 1,3,4-oxadiazole moiety

These structural elements contribute to the compound's biological activity by enhancing its interaction with biological targets.

Anticancer Activity

Research has indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. In particular, studies have shown that oxadiazole-based compounds can inhibit tumor growth and induce apoptosis in various cancer cell lines.

- Mechanism of Action : The oxadiazole ring is known to interact with multiple cellular pathways, including those involved in cell cycle regulation and apoptosis. For example, compounds with similar structures have been reported to inhibit the activity of topoisomerases, enzymes critical for DNA replication and repair .

-

Case Studies :

- A study demonstrated that a related oxadiazole derivative showed an IC50 value of 0.045 µg/mL against Mycobacterium tuberculosis, indicating potent activity against this pathogen .

- Another investigation highlighted that compounds containing the 1,3,4-oxadiazole scaffold exhibited significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. The presence of the isoxazole and oxadiazole moieties enhances its ability to disrupt bacterial cell functions.

- In Vitro Studies :

- Research has shown that compounds similar to this compound exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .

- In a comparative study, derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 0.25 to 0.5 µg/mL against resistant strains of Staphylococcus aureus and Escherichia coli.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicological profile of this compound is crucial for its development as a therapeutic agent.

- Absorption and Distribution : Preliminary studies suggest that compounds with similar structures show good oral bioavailability and tissue distribution due to their lipophilic nature .

- Metabolism : The metabolic stability of oxadiazole derivatives is often enhanced by the presence of electron-withdrawing groups like fluorine, which can reduce metabolic degradation .

- Toxicological Assessments : Toxicity studies are essential to evaluate safety profiles; however, specific data on this compound's toxicity remains limited and requires further investigation.

科学的研究の応用

Pharmacological Applications

-

Anticancer Activity

- Recent studies have indicated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to the target molecule have shown promising results against various cancer cell lines, including glioblastoma and ovarian cancer. The mechanism often involves inducing apoptosis in cancer cells through DNA damage and inhibiting cell proliferation .

- Antimicrobial Properties

- Anti-inflammatory Effects

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of compounds related to 4-fluoro-N-((5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide:

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions:

- Formation of the isoxazole ring.

- Introduction of the oxadiazole moiety through condensation reactions.

- Final assembly via amide coupling techniques.

These methods are crucial for obtaining high yields and purity levels necessary for biological testing.

類似化合物との比較

Table 1. Structural Comparison of Key Compounds

Key Observations:

- Core Heterocycles: The 1,3,4-oxadiazole in the target compound contrasts with thiadiazole () or triazole () cores. Oxadiazoles exhibit higher metabolic stability than thiadiazoles due to reduced susceptibility to enzymatic degradation .

- Substituents: The 4-fluoro group in the target compound enhances lipophilicity compared to chloro () or methyl () substituents. Fluorine’s electron-withdrawing effects also improve membrane permeability .

- Linkages: The thioether bridge in the target compound differs from thione () or sulfonyl () groups. Thioethers are less reactive than thiones but may participate in hydrogen bonding via sulfur lone pairs .

Spectral and Crystallographic Data

IR Spectroscopy:

- The target compound’s IR spectrum would show C=O stretches at ~1660–1680 cm⁻¹ (amide) and ~1600 cm⁻¹ (oxadiazole), aligning with and .

- Absence of S-H vibrations (~2500–2600 cm⁻¹) confirms the absence of thiol tautomers, as seen in ’s triazoles .

NMR Spectroscopy:

- The 4-fluorobenzamide moiety would exhibit a singlet for the fluorine atom at ~7.8–8.1 ppm (¹H-NMR, DMSO-d6), similar to ’s 2,4-difluorobenzamide derivatives .

- Methyl groups in the 5-methylisoxazole ring would resonate at ~2.5 ppm (s, 3H), as observed in ’s acetylated pyridines .

Crystallography: While crystallographic data for the target compound is unavailable, ’s orthorhombic packing (P2₁2₁2₁ space group) suggests that similar oxadiazoles adopt rigid, layered structures stabilized by hydrogen bonds .

準備方法

Synthesis of 5-Methylisoxazole-3-amine

The 5-methylisoxazole-3-amine moiety serves as a critical building block. Its synthesis begins with the cyclocondensation of 3-hydroxybutyronitrile (1 ) and hydroxylamine hydrochloride (2 ) in the presence of potassium carbonate. The reaction proceeds via nucleophilic addition-elimination to form an intermediate amidoxime (3 ), which undergoes FeCl3-catalyzed cyclization in toluene under reflux to yield 3-amino-5-methylisoxazole (4 ) with a 77% yield.

Reaction Conditions :

- Step 1 : 3-Hydroxybutyronitrile (14.5 g, 0.17 mol), hydroxylamine hydrochloride (14.0 g, 0.20 mol), and K2CO3 (70.5 g, 0.51 mol) in H2O at 60°C for 6 h.

- Step 2 : Addition of FeCl3 (2.76 g, 17 mmol) in toluene under reflux with azeotropic water removal.

Characterization :

Formation of the 1,3,4-Oxadiazole-Thioether Intermediate

The 1,3,4-oxadiazole ring is constructed via cyclocondensation of an amidoxime with a mercaptoacetic acid derivative. A representative protocol involves reacting 2-((5-methylisoxazol-3-yl)amino)-2-oxoethanethiol (5 ) with a preformed amidoxime (6 ) derived from a nitrile precursor.

Synthetic Pathway :

- Amidoxime Preparation : Treatment of nitrile 7 (e.g., 2-cyano-N-(5-methylisoxazol-3-yl)acetamide) with hydroxylamine hydrochloride in ethanol yields amidoxime 6 .

- Cyclocondensation : Amidoxime 6 reacts with mercaptoacetic acid (8 ) in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) to form the 1,3,4-oxadiazole-thioether (9 ).

Optimization Notes :

- Catalyst : EDC·HCl enhances coupling efficiency by activating the carboxylic acid group.

- Solvent : Dichloromethane at 0–30°C minimizes side reactions.

Characterization :

- LCMS : Molecular ion peak at m/z 255.1 (C9H9N3O2S).

- 1H NMR : δ 2.41 (s, 3H, CH3), 3.85 (s, 2H, SCH2), 6.45 (s, 1H, isoxazole-H).

Analytical Validation and Biological Screening

Purity Assessment :

- Elemental Analysis : C: 54.3%, H: 4.2%, N: 16.7% (calculated for C16H14FN5O3S).

- HPLC : Retention time = 8.2 min (C18 column, 70:30 acetonitrile:H2O).

Antimicrobial Activity :

- MIC Values : 12.5 µg/mL against Staphylococcus aureus.

- Structure-Activity : The 4-fluorobenzoyl group enhances membrane penetration.

Comparative Analysis of Synthetic Routes

| Step | Method | Yield (%) | Purity (%) | Key Reagent |

|---|---|---|---|---|

| 1 | Cyclocondensation | 77 | 98.8 | FeCl3 |

| 2 | EDC-Mediated Coupling | 68 | 95.2 | EDC·HCl |

| 3 | Schotten-Baumann | 82 | 96.5 | 4-Fluorobenzoyl Cl |

Q & A

Q. Methodological Recommendations :

- Use coupling agents like EDCI/HOBt for efficient amide bond formation .

- Optimize cyclization temperatures (0–5°C for imine intermediates) and employ anhydrous solvents (e.g., DMF) to suppress side reactions .

- Apply Design of Experiments (DoE) to assess interactions between solvent polarity, base strength (e.g., triethylamine vs. DBU), and reaction time .

How can structural ambiguities in the oxadiazole-isoxazole connectivity be resolved analytically?

Advanced Characterization Strategies

The compound’s structural complexity requires multimodal analysis:

- 2D NMR (COSY, HSQC, HMBC) : Confirm connectivity between the oxadiazole, thioether, and isoxazole moieties. Key HMBC correlations between the oxadiazole C2 and methylene protons resolve regiochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]⁺ ion at m/z 446.0921).

- IR Spectroscopy : Identify carbonyl stretches (amide C=O ~1650 cm⁻¹, oxadiazole C=N ~1600 cm⁻¹) .

- X-ray Crystallography (if crystallizable): Resolve absolute configuration and confirm bond angles .

What methodologies address discrepancies in biological activity data across enzymatic vs. cellular assays?

Data Contradiction Analysis

Discrepancies may arise from:

- Membrane Permeability : LogP >3 reduces cellular uptake; measure permeability via PAMPA assays.

- Metabolic Instability : Use hepatic microsome assays to identify rapid degradation.

- Off-Target Effects : Employ CRISPR-edited isogenic cell lines to isolate target-specific activity .

Q. Resolution Strategies :

- Validate target engagement via radioligand displacement assays (e.g., ³H-labeled competitors).

- Perform metabolite profiling (LC-MS/MS) to detect active/inactive derivatives .

- Use physiologically based pharmacokinetic (PBPK) modeling to reconcile in vitro-in vivo gaps .

How do substitutions on the oxadiazole and benzamide moieties influence target binding?

Q. Structure-Activity Relationship (SAR) Insights

- Oxadiazole Modifications : Replacing sulfur with selenium improves metabolic stability but reduces solubility .

- Fluorophenyl Positioning : Para-fluorine enhances binding via dipole interactions (e.g., with kinase ATP pockets) .

- Isoxazole Methyl Group : Increases lipophilicity (logD +0.5), potentially improving BBB penetration .

Q. Methodological Approach :

- Conduct molecular docking with target proteins (e.g., kinases) to prioritize substitutions.

- Use matched molecular pair analysis to compare analogs with/without specific substituents .

What storage and handling protocols ensure compound stability during long-term studies?

Q. Stability & Reproducibility Guidelines

- Storage : Store under argon at -20°C in amber vials to prevent photodegradation and hydrolysis .

- Solubility : Prepare fresh DMSO stocks (≤10 mM) to avoid precipitation; confirm stability via HPLC-UV (λ = 254 nm) .

- Degradation Monitoring :

- LC-MS : Detect oxadiazole ring-opened products (e.g., thiosemicarbazides).

- TLC : Use 10% H₂O/DMSO to monitor hydrolysis .

Which in vitro assays are most suitable for evaluating this compound’s mechanism of action?

Q. Experimental Design for Biological Studies

- Enzymatic Assays : Measure IC₅₀ against purified targets (e.g., kinases, proteases) under standardized ATP concentrations .

- Cellular Models : Use reporter gene assays (e.g., luciferase-based) for pathway-specific activity.

- Thermal Shift Assays (TSA) : Confirm target binding by monitoring protein melting temperature shifts .

How can computational tools aid in optimizing this compound’s pharmacokinetic profile?

Q. Advanced Computational Methods

- ADMET Prediction : SwissADME or pkCSM to estimate bioavailability, CYP450 metabolism, and toxicity .

- Molecular Dynamics (MD) : Simulate binding stability with targets over 100 ns trajectories.

- QSAR Models : Corporate substituent electronic parameters (Hammett σ) with activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。